

CAS number and molecular weight of 3,4,5,6-Tetrahydro-2-pyrimidinethiol

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Compound of Interest

Compound Name: 3,4,5,6-Tetrahydro-2-pyrimidinethiol

Cat. No.: B165661

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An In-Depth Technical Guide to **3,4,5,6-Tetrahydro-2-pyrimidinethiol**: Synthesis, Properties, and Therapeutic Potential

Abstract

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as Propylenethiourea or Tetrahydropyrimidine-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural scaffold, featuring a cyclic thiourea embedded within a six-membered ring, serves as a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol with mechanistic insights, its reactivity, and a survey of the biological activities exhibited by its derivatives, underscoring its potential in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

Core Chemical and Physical Properties

The fundamental properties of **3,4,5,6-Tetrahydro-2-pyrimidinethiol** are summarized below. This data provides the essential foundation for its use in experimental settings, including reaction stoichiometry calculations, solvent selection, and analytical characterization.

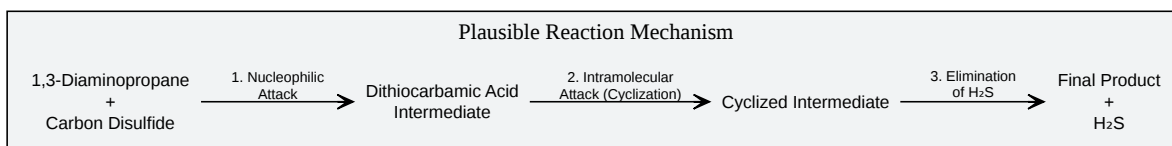
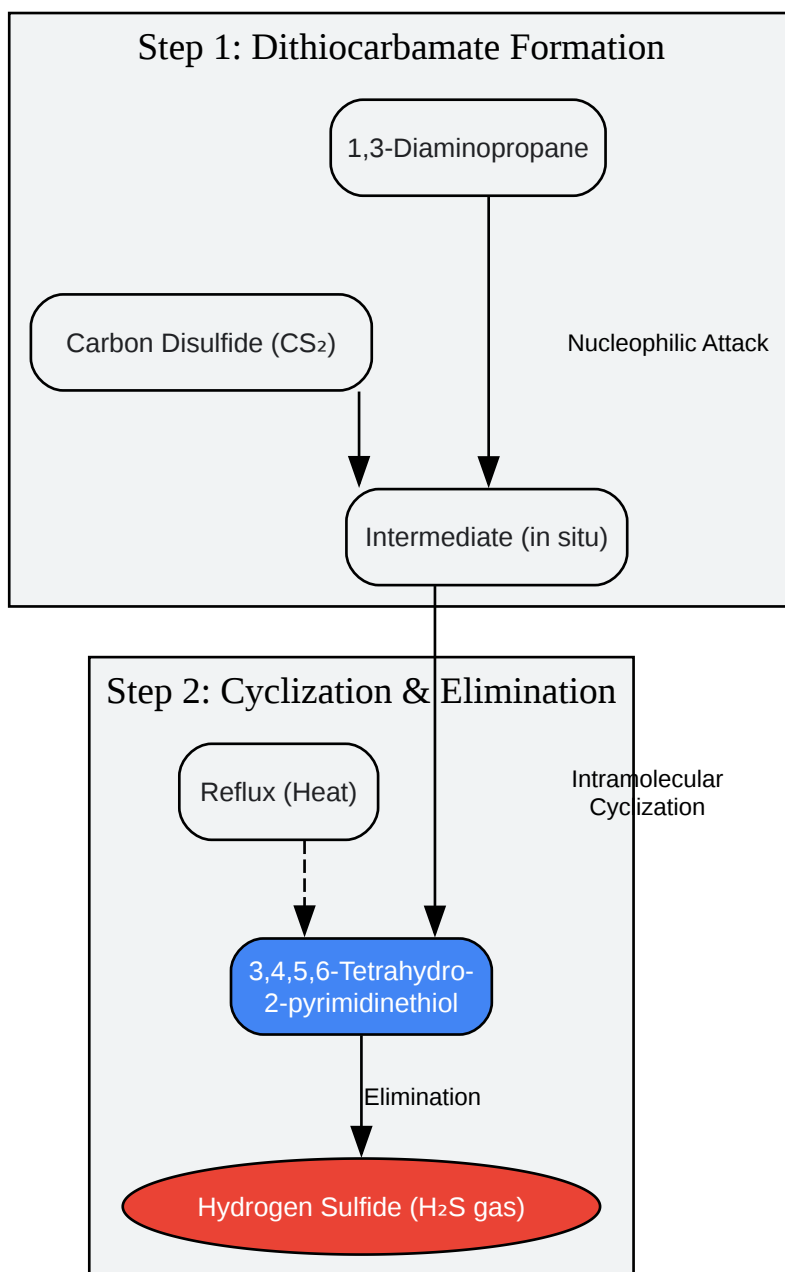
Property	Value	References
CAS Number	2055-46-1	[1][2][3][4][5]
Molecular Formula	C ₄ H ₈ N ₂ S	[1][2][5]
Molecular Weight	116.18 g/mol	[1][3][4]
IUPAC Name	1,3-diazinane-2-thione	[2]
Synonyms	Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea	[1][5]
Appearance	Solid	
Melting Point	210-212 °C (lit.)	[3]
SMILES String	S=C1NCCCN1	[3][4]
InChI Key	NVHNGVXBCWYLFA- UHFFFAOYSA-N	[3][4]

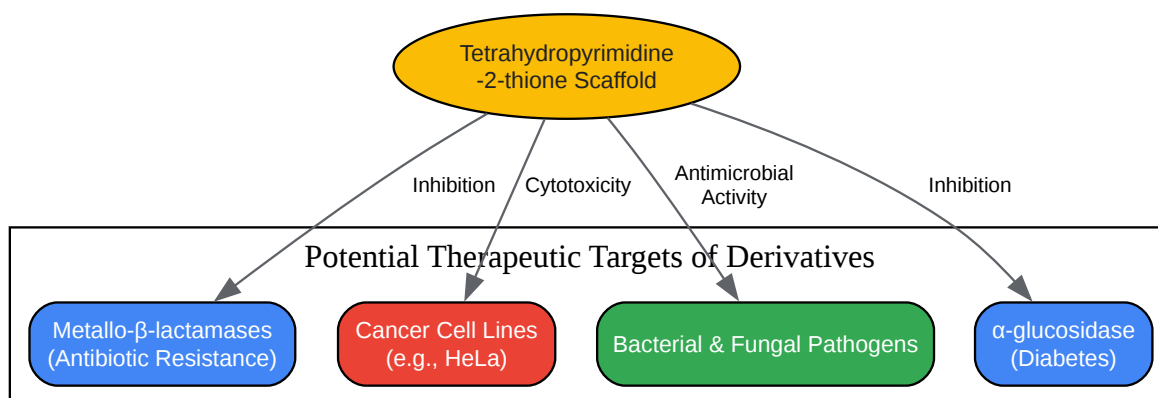
Synthesis and Mechanistic Pathway

The primary and most direct synthesis of **3,4,5,6-Tetrahydro-2-pyrimidinethiol** involves the reaction of a simple diamine with a source of a thiocarbonyl group, typically carbon disulfide. This approach is efficient and relies on readily available starting materials.

Synthetic Workflow

The synthesis is a two-step, one-pot process. It begins with the nucleophilic addition of the diamine to carbon disulfide, followed by an intramolecular cyclization driven by heating, which eliminates hydrogen sulfide gas and forms the stable heterocyclic ring.





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